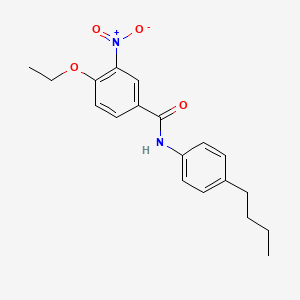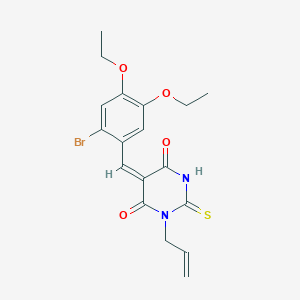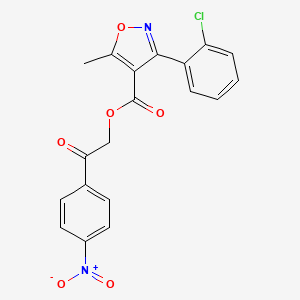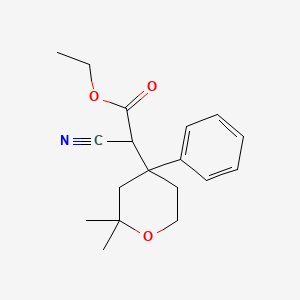![molecular formula C16H20ClN3O2 B5216795 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-ethyl-2,5-pyrrolidinedione](/img/structure/B5216795.png)
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-ethyl-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-ethyl-2,5-pyrrolidinedione, commonly known as CP-55940, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the 1970s by Pfizer Inc. and has since been studied for its potential therapeutic applications. CP-55940 is a potent agonist of the cannabinoid receptor CB1 and CB2, which are known to play a crucial role in the regulation of various physiological processes.
Mecanismo De Acción
CP-55940 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in the regulation of various physiological processes such as pain perception, inflammation, and immune response. CP-55940 binds to these receptors and activates them, leading to the modulation of these physiological processes.
Biochemical and Physiological Effects
CP-55940 has been shown to have various biochemical and physiological effects. It has been shown to reduce pain perception, inflammation, and seizures in animal models. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CP-55940 in lab experiments include its potency and selectivity for the CB1 and CB2 receptors, which allows for the precise modulation of the endocannabinoid system. However, its psychoactive effects and potential for abuse limit its use in certain experiments. Additionally, its high cost and limited availability can also be a limitation.
Direcciones Futuras
For the use of CP-55940 in scientific research include further studies on its potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, the development of more selective agonists of the CB1 and CB2 receptors could lead to the development of more effective and safer treatments. Finally, further research on the endocannabinoid system and its role in various physiological processes could lead to the development of novel therapies for a wide range of diseases and disorders.
Métodos De Síntesis
The synthesis of CP-55940 involves the condensation of 4-chlorophenylpiperazine with 3-(1,1-dimethylheptyl)-2,5-dihydro-2,5-furandione, followed by the reaction with ethylamine. The resulting product is then purified through recrystallization to obtain CP-55940 in its pure form.
Aplicaciones Científicas De Investigación
CP-55940 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. It has also been studied for its potential use in the treatment of various neurological disorders such as multiple sclerosis, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-1-ethylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-2-20-15(21)11-14(16(20)22)19-9-7-18(8-10-19)13-5-3-12(17)4-6-13/h3-6,14H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHFPWJAEXRXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-ethylpyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole](/img/structure/B5216718.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5216726.png)
![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl methanesulfonate](/img/structure/B5216740.png)

![5-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B5216754.png)
![3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide](/img/structure/B5216761.png)



![2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5216788.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B5216791.png)


![3-butyryl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-2H-pyran-2-one](/img/structure/B5216821.png)